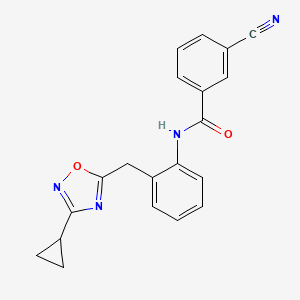![molecular formula C21H15F3N4O2S B2856769 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941942-46-7](/img/structure/B2856769.png)
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: The compound 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound. It belongs to the class of thiazolo[4,5-d]pyridazine derivatives, known for their biological activities.
Métodos De Preparación
: The synthesis of this compound generally involves multiple steps. Typical synthetic routes start with the construction of the thiazolo[4,5-d]pyridazine core, followed by functionalization with appropriate reagents to introduce the 2-methyl, 4-oxo, 7-phenyl, and acetamide groups. Industrial production may involve optimization of reaction conditions to improve yield and purity, using catalysts, specific temperature controls, and solvents suitable for large-scale synthesis.
Análisis De Reacciones Químicas
: This compound can undergo various chemical reactions. It might participate in:
Oxidation
: Can occur at the 2-methyl group, potentially forming corresponding alcohols or acids.
Reduction
: Can reduce the 4-oxo group to a hydroxyl group.
Substitution
: Various groups on the thiazolo[4,5-d]pyridazine ring can be substituted under specific conditions, such as electrophilic aromatic substitution. Common reagents for these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and substitution reagents like halogens or nitro compounds. Major products depend on the reaction type but include oxidized, reduced, or substituted derivatives.
Aplicaciones Científicas De Investigación
: This compound has diverse applications:
Chemistry
: Used as a building block in organic synthesis.
Biology
: Investigated for its potential as an enzyme inhibitor.
Medicine
: Studied for its therapeutic potential in treating various diseases, including cancers and neurological disorders.
Industry
: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
: The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its structural features allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can affect signaling pathways and biochemical processes within cells, leading to the observed biological effects.
Comparación Con Compuestos Similares
: Compared to other thiazolo[4,5-d]pyridazine derivatives, this compound is unique due to the presence of the 4-(trifluoromethyl)phenyl group, which may enhance its biological activity and selectivity. Similar compounds include:
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-acetamide
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylphenyl)acetamide
Propiedades
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-5-3-2-4-6-13)27-28(20(18)30)11-16(29)26-15-9-7-14(8-10-15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHNSKIANYXZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2856687.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2856691.png)
![N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2856695.png)



![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2856701.png)


![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)



